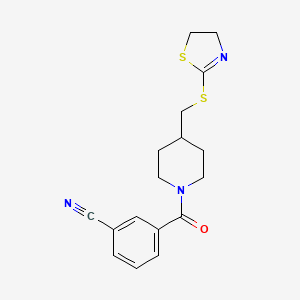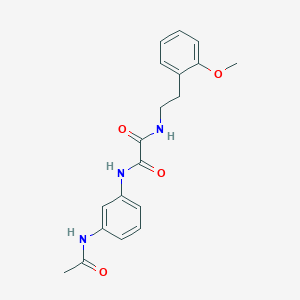
N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, also known as APOM, is a compound that has gained attention in the scientific community due to its potential applications in various fields. APOM is a synthetic compound that belongs to the class of oxalamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : A novel synthetic approach for oxalamides, including N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, was developed by Mamedov et al. (2016). This method provides a high-yielding, operationally simple pathway for synthesizing such compounds, contributing to the field of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure and Analysis : Şahin et al. (2015) conducted a comprehensive study on the molecular structure and characteristics of (2-methoxyphenyl)oxalate, an essential component in the synthesis of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide. This research included spectroscopic analysis and theoretical computations to understand the compound's chemical behavior and structural parameters (Şahin et al., 2015).
Biological and Medicinal Research
Anticancer Potential : A series of novel acetamide derivatives, including N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, were designed and tested for anticancer properties by Khade et al. (2019). Some compounds in this series showed moderate activity against cancer cell lines, indicating potential therapeutic applications (Khade et al., 2019).
Anticonvulsant Activity : Morieux et al. (2010) explored the anticonvulsant properties of related compounds, providing insights into the potential neurological applications of N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide. This research highlighted the importance of structural relationships in medicinal chemistry (Morieux et al., 2010).
Metabolism and Toxicity Studies : Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides, related to N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, in human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential toxicity of such compounds (Coleman et al., 2000).
Protein Tyrosine Phosphatase Inhibition : Saxena et al. (2009) evaluated derivatives similar to N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). The results demonstrated potential for treating diabetes, correlating well with docking studies and in vivo screening (Saxena et al., 2009).
Environmental and Analytical Chemistry
Water Treatment Studies : Tao et al. (2015) investigated the use of nanocomposites for the degradation of acetaminophen, a compound related to N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, in water treatment. This research is relevant for environmental applications and the removal of pharmaceuticals from water sources (Tao et al., 2015).
Polymerization Studies : Gallardo et al. (1993) discussed the synthesis and polymerization of a methacrylamide derivative, providing a foundation for understanding the polymerization behavior of compounds like N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide in various applications (Gallardo et al., 1993).
Eigenschaften
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)21-15-7-5-8-16(12-15)22-19(25)18(24)20-11-10-14-6-3-4-9-17(14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUNRQHEDZZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone](/img/structure/B2668739.png)
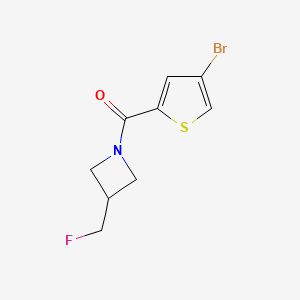


![3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2668745.png)
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668750.png)
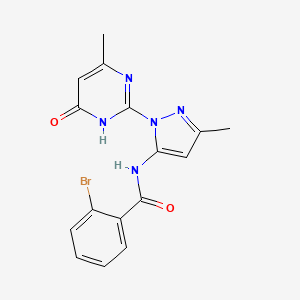

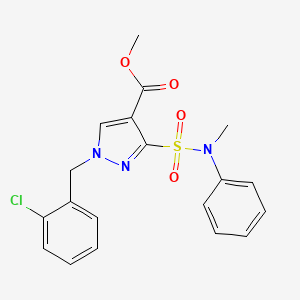

![2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2668756.png)
